2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C19H40O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecyl alcohol with formaldehyde under alkaline conditions. The reaction proceeds through an aldol condensation mechanism, followed by purification steps such as decolorization with ion exchange resin and evaporation using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, esters.
Scientific Research Applications
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and high-performance materials.
Mechanism of Action
The mechanism of action of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with an ethyl group instead of a hexadecyl group.
Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.
Uniqueness
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
CAS No. |
175683-21-3 |
---|---|
Molecular Formula |
C20H42O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-hexadecyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17-21,18-22)19-23/h21-23H,2-19H2,1H3 |
InChI Key |
LJPZFLMYVDXBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CO)(CO)CO |
Origin of Product |
United States |
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